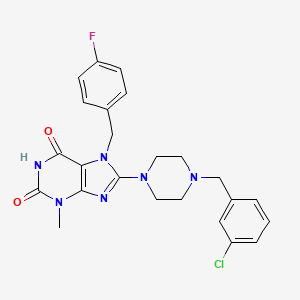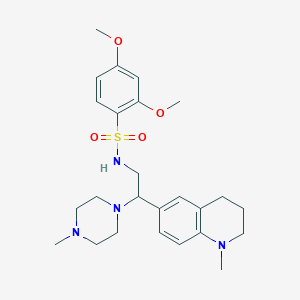![molecular formula C24H22N2O3 B2635741 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole CAS No. 314257-86-8](/img/structure/B2635741.png)
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole” is a chemical compound with the CAS Number: 33723-33-0. It has a molecular weight of 296.33 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)16(11-19(20)21)15-10-18-17-5-3-2-4-14(15)17/h2-10,16,18H,11H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point range of 147-152 degrees Celsius . It is a powder and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Rearrangement
Khalafy et al. (2002) demonstrated that certain isoxazolones substituted with a nitropyridine group and various phenyl derivatives, including 4-methoxyphenyl, can undergo reactions to form imidazo[1,2-a]pyridines and indoles. Specifically, the 4-methoxyphenyl derivative resulted in a mixture of imidazo[1,2-a]pyridine and 2-pyridylaminoindole, highlighting the chemical versatility of such compounds in synthetic chemistry (Khalafy, Setamdideh & Dilmaghani, 2002).
Antibacterial Activity
Research by Al-Hiari et al. (2006) revealed that certain indole derivatives, including those with a 4-methoxyphenyl substituent, exhibit significant antibacterial properties. Specifically, 4-(Trifluoromethyl)phenyl derivatives showed higher antibacterial potency than their 4-(methoxycarbonyl)phenyl counterparts, indicating the potential use of these compounds in developing new antibacterial agents (Al-Hiari, Qaisi, El-Abadelah & Voelter, 2006).
Antioxidant and Cytotoxic Properties
Goh et al. (2015) investigated various 6-methoxytetrahydro-β-carboline derivatives, including those with 4-methoxyphenyl substituents, for their in vitro antioxidant and cytotoxicity properties. The derivatives exhibited moderate antioxidant properties and demonstrated that the Maillard reaction could be utilized to generate β-carboline antioxidants with significant biological activity (Goh, Koh, Yam, Azhar, Mordi & Mansor, 2015).
Cancer Therapeutic Potential
Rao et al. (2011) developed an efficient method for synthesizing 3-substituted indoles, including derivatives with a 4-methoxyphenyl substituent. These compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines, demonstrating their potential as cancer therapeutics (Rao, Chhikara, Shirazi, Tiwari, Parang & Kumar, 2011).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes represent various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Eigenschaften
IUPAC Name |
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-7-9-18(10-8-16)24-23(20-5-3-4-6-22(20)25-24)21(15-26(27)28)17-11-13-19(29-2)14-12-17/h3-14,21,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZQKWNLCPCDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2635660.png)
![3-[[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2635662.png)
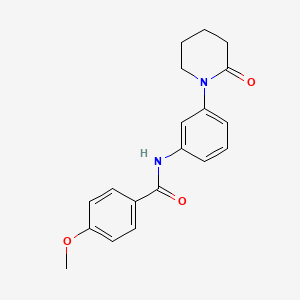

![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)
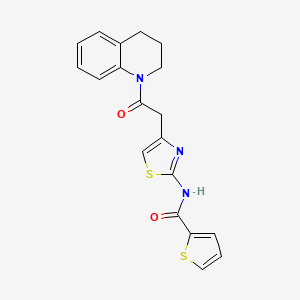
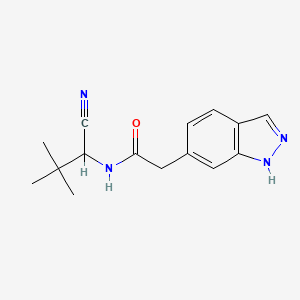
![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)

